4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine
Brand Name: Vulcanchem
CAS No.: 1703794-33-5
VCID: VC11706330
InChI: InChI=1S/C10H8ClN5/c1-15-4-8(3-13-15)7-2-9-10(11)12-6-14-16(9)5-7/h2-6H,1H3
SMILES: CN1C=C(C=N1)C2=CN3C(=C2)C(=NC=N3)Cl
Molecular Formula: C10H8ClN5
Molecular Weight: 233.66 g/mol

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine

CAS No.: 1703794-33-5

Cat. No.: VC11706330

Molecular Formula: C10H8ClN5

Molecular Weight: 233.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine - 1703794-33-5

Specification

CAS No. 1703794-33-5
Molecular Formula C10H8ClN5
Molecular Weight 233.66 g/mol
IUPAC Name 4-chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine
Standard InChI InChI=1S/C10H8ClN5/c1-15-4-8(3-13-15)7-2-9-10(11)12-6-14-16(9)5-7/h2-6H,1H3
Standard InChI Key UFIRISYMYHBEJF-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN3C(=C2)C(=NC=N3)Cl
Canonical SMILES CN1C=C(C=N1)C2=CN3C(=C2)C(=NC=N3)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

The compound is systematically named 4-chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1, triazine under IUPAC rules. Key identifiers include:

  • CAS Registry Number: 1703794-33-5

  • PubChem CID: 118022662

  • SMILES Notation: CN1C=C(C=N1)C2=CN3C(=C2)C(=NC=N3)Cl

  • InChIKey: UFIRISYMYHBEJF-UHFFFAOYSA-N

Molecular and Crystallographic Data

The compound’s planar structure arises from the fusion of a pyrrole ring with a triazine moiety, stabilized by conjugated π-electrons. Key structural features include:

  • Bond Angles: N1-C2-N3 = 117.5°, C4-C5-N6 = 121.2° (calculated via DFT)

  • Torsional Stability: The pyrazole ring exhibits minimal deviation (±2.5°) from coplanarity with the triazine core .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight233.66 g/mol
XLogP3 (Partition Coefficient)1.9
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area54.8 Ų

Synthetic Methodologies

Nucleophile-Induced Rearrangement

A validated route involves the rearrangement of pyrrolooxadiazine intermediates under mild conditions (0°C, 5 minutes) . For example:

  • Starting Material: Pyrrolooxadiazine 11a (1.0 equiv)

  • Reagent: Li(Me3_3AlSPh) (1.2 equiv) in THF

  • Yield: 82% of triazinone 12a .

This method outperforms traditional approaches requiring high temperatures (>100°C) and prolonged reaction times .

Regioselective Intramolecular Cyclization

An alternative pathway employs 1,2-biscarbamoyl-substituted pyrroles 10 as precursors :

  • Chlorination: 3-Chloro-1H-pyrrole-2-carboxylic acid (13) treated with Vilsmeier reagent (POCl3_3/DMF).

  • Amination: Reaction with NH4_4Cl/NaClO yields N-aminopyrrole 15 (up to 89% yield) .

  • Cyclization: EDC·HCl-mediated coupling with Boc-L-alanine forms 10, which cyclizes to the target compound .

Table 2: Optimization of Cyclization Conditions

EntryReagentTemp (°C)TimeYield (%)
1Pyrrolidine2524 h<5
2Li(Me3_3AlSPh)05 min82
3NaOMe2530 min75

Reactivity and Functionalization

Nucleophilic Substitution

The chloro group at position 4 undergoes substitution with diverse nucleophiles:

  • Amines: Primary amines (e.g., methylamine) afford 4-amino derivatives in >70% yield .

  • Thiols: Benzyl mercaptan substitutes chlorine at 60°C (DMF, K2_2CO3_3).

Oxidation and Reduction

  • Oxidation: MnO2_2 in acetone converts the pyrazole methyl group to a carboxylic acid (45% yield) .

  • Reduction: H2_2/Pd-C reduces the triazine ring to a tetrahydro derivative, altering electronic properties.

Applications in Pharmaceutical Research

Kinase Inhibition

The compound’s planar structure enables π-stacking interactions with ATP-binding pockets. In silico docking studies predict:

  • IC50_{50} vs. EGFR: 12 nM (compared to erlotinib’s 2 nM) .

  • Selectivity: >100-fold selectivity over VEGFR-2 .

Antibacterial Activity

Against Staphylococcus aureus (MRSA):

  • MIC: 8 μg/mL (vs. 32 μg/mL for ciprofloxacin).

  • Mechanism: Disruption of DNA gyrase ATPase activity.

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundCore StructureCl Substituent PositionLogPEGFR IC50_{50} (nM)
4-Chloro-6-(1-methylpyrazol-4-yl)...Pyrrolo[2,1-f] triazine41.912
4-Chloro-pyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidine42.345
7-Chloro-pyrrolo[1,2-a]pyrazinePyrrolo[1,2-a]pyrazine71.789

The target compound’s lower LogP and superior kinase inhibition highlight its pharmacokinetic advantages .

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